1,10-Phenanthrolin-5-amine, 2,9-dimethyl-
Overview
Description
5-Amino-2,9-Dimethyl-1,10-Phenanthroline is a heterocyclic organic compound . It is also known as 1,10-Phenanthrolin-5-amine . It is used as a ligand in coordination chemistry, forming strong complexes with most metal ions . It is often sold as the monohydrate .
Synthesis Analysis
The synthesis of 5-Amino-2,9-Dimethyl-1,10-Phenanthroline involves a simple one-pot method via the reduction of HAuCl4 with NaBH4 in the presence of bis (2,2′-bipyridine) (5-amino-1,10-phenanthroline) ruthenium (II) .Chemical Reactions Analysis
5-Amino-2,9-Dimethyl-1,10-Phenanthroline can participate in various chemical reactions. For instance, it can be used in the synthesis of bis-[1,10]phenanthrolin-5-yl-pyromellitic diimide (Bphen-PMD), which can find applications in organic light-emitting devices .Scientific Research Applications
Synthesis and Functionalisation
5-Amino-2,9-dimethyl-1,10-phenanthroline and its derivatives are utilized in the synthesis and functionalization of various organic compounds. Eggert et al. (2005) described selective functionalization in the 5-position of 2,9-dimethyl-1,10-phenanthroline (neocuproine) to create versatile building blocks for constructing 5-substituted neocuproines (Eggert, Lüning, & Näther, 2005).
Electrochemical and Spectroscopic Characterization
Nycz et al. (2019) focused on the synthesis of 4,7-diamino-1,10-phenanthrolines and their precursors, characterizing their properties through various techniques such as MS, HRMS, and NMR, including single-crystal X-ray diffraction measurements for some derivatives (Nycz et al., 2019).
Ribonuclease Synthesis
In the field of biochemistry, 5-Amino-2,9-dimethyl-1,10-phenanthroline-oligonucleotide conjugates have been synthesized for use as artificial ribonucleases. Åström and Strömberg (2001) demonstrated the synthesis of these conjugates showing nuclease activity towards RNA targets (Åström & Strömberg, 2001).
Application in Biosensors and Biofuel Cells
Oztekin et al. (2010) investigated the use of 1,10-phenanthroline derivatives, including 5-Amino-1,10-phenanthroline, in the development of biosensors and biofuel cells. They found that derivatives containing amino groups were effective redox mediators for glucose oxidase (Oztekin et al., 2010).
RNA Cleavage Studies
Murtola et al. (2007) reported on the synthesis of 2,9-diamino-1,10-phenanthroline PNA conjugates and their action in cleaving target RNA, comparing them to glycine conjugates (Murtola, Ossipov, Sandbrink, & Strömberg, 2007).
DNA Binding and Biological Activity
Research by Brodie et al. (2004) studied the relationship between the structure and biological activity of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, including 5,6-dimethyl-1,10-phenanthroline, focusing on their binding to DNA and cytotoxicity against cancer cells (Brodie, Collins, & Aldrich-Wright, 2004).
Properties
IUPAC Name |
2,9-dimethyl-1,10-phenanthrolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-8-3-5-10-7-12(15)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSPLEIIRCKYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C(=C(C=C2C=C1)N)C=CC(=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327535 | |
Record name | 5-Amino-2,9-Dimethyl-1,10-Phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118752-28-6 | |
Record name | 5-Amino-2,9-Dimethyl-1,10-Phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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